Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate
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Overview
Description
Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a pyridine moiety, and a benzoate ester, making it a unique structure for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure, and the residue is purified by recrystallization from ethanol to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzoate moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
- 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
Uniqueness
Methyl 4-{2,5-dioxo-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]pyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N4O5 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 4-[2,5-dioxo-3-[2-(pyridine-4-carbonyl)hydrazinyl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C18H16N4O5/c1-27-18(26)12-2-4-13(5-3-12)22-15(23)10-14(17(22)25)20-21-16(24)11-6-8-19-9-7-11/h2-9,14,20H,10H2,1H3,(H,21,24) |
InChI Key |
ULJWPDROTXZJDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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